![molecular formula C9H16N4O2S2 B13367728 N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13367728.png)
N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a methylsulfonyl group. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable aldehyde or ketone.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Final Coupling Reaction: The final step involves coupling the piperidine and thiadiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with nucleic acids, leading to inhibition of replication and transcription processes.
Comparison with Similar Compounds
N-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs, which also contain the piperidine ring.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and its derivatives, which share the thiadiazole ring.
Sulfonamide Derivatives: Compounds like sulfanilamide and other sulfonamide-based drugs, which contain the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N4O2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H16N4O2S2/c1-10-9-12-11-8(16-9)7-3-5-13(6-4-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
NMUURXSNZDXVPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


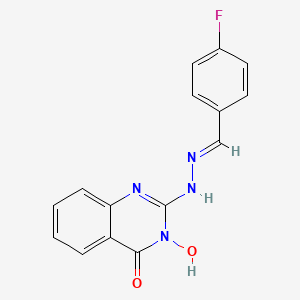
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)
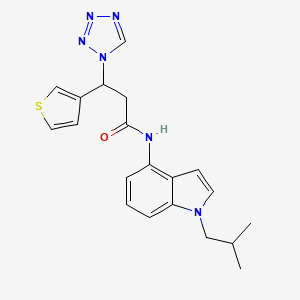
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
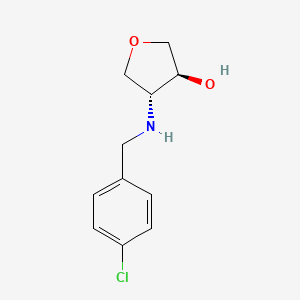

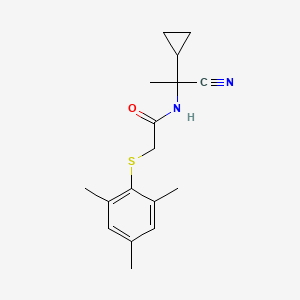
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
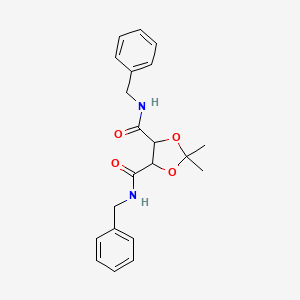
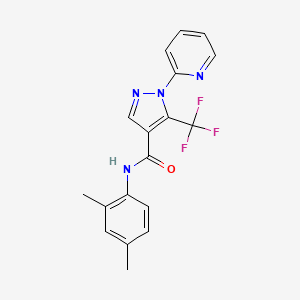
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13367722.png)
